Cas no 1780212-17-0 (3,3-difluoro-1-(4-methylphenyl)cyclobutan-1-amine)

3,3-difluoro-1-(4-methylphenyl)cyclobutan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 3,3-difluoro-1-(4-methylphenyl)cyclobutan-1-amine
- 1780212-17-0
- EN300-1950930
-
- Inchi: 1S/C11H13F2N/c1-8-2-4-9(5-3-8)10(14)6-11(12,13)7-10/h2-5H,6-7,14H2,1H3
- InChI Key: UCUZGFGPBYBILF-UHFFFAOYSA-N
- SMILES: FC1(CC(C2C=CC(C)=CC=2)(C1)N)F
Computed Properties
- Exact Mass: 197.10160574g/mol
- Monoisotopic Mass: 197.10160574g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
- XLogP3: 2.2
3,3-difluoro-1-(4-methylphenyl)cyclobutan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1950930-0.05g |
3,3-difluoro-1-(4-methylphenyl)cyclobutan-1-amine |
1780212-17-0 | 0.05g |
$1008.0 | 2023-09-17 | ||
Enamine | EN300-1950930-10g |
3,3-difluoro-1-(4-methylphenyl)cyclobutan-1-amine |
1780212-17-0 | 10g |
$5159.0 | 2023-09-17 | ||
Enamine | EN300-1950930-5g |
3,3-difluoro-1-(4-methylphenyl)cyclobutan-1-amine |
1780212-17-0 | 5g |
$3479.0 | 2023-09-17 | ||
Enamine | EN300-1950930-0.1g |
3,3-difluoro-1-(4-methylphenyl)cyclobutan-1-amine |
1780212-17-0 | 0.1g |
$1056.0 | 2023-09-17 | ||
Enamine | EN300-1950930-1.0g |
3,3-difluoro-1-(4-methylphenyl)cyclobutan-1-amine |
1780212-17-0 | 1g |
$1500.0 | 2023-05-31 | ||
Enamine | EN300-1950930-5.0g |
3,3-difluoro-1-(4-methylphenyl)cyclobutan-1-amine |
1780212-17-0 | 5g |
$4349.0 | 2023-05-31 | ||
Enamine | EN300-1950930-10.0g |
3,3-difluoro-1-(4-methylphenyl)cyclobutan-1-amine |
1780212-17-0 | 10g |
$6450.0 | 2023-05-31 | ||
Enamine | EN300-1950930-0.5g |
3,3-difluoro-1-(4-methylphenyl)cyclobutan-1-amine |
1780212-17-0 | 0.5g |
$1152.0 | 2023-09-17 | ||
Enamine | EN300-1950930-1g |
3,3-difluoro-1-(4-methylphenyl)cyclobutan-1-amine |
1780212-17-0 | 1g |
$1200.0 | 2023-09-17 | ||
Enamine | EN300-1950930-0.25g |
3,3-difluoro-1-(4-methylphenyl)cyclobutan-1-amine |
1780212-17-0 | 0.25g |
$1104.0 | 2023-09-17 |
3,3-difluoro-1-(4-methylphenyl)cyclobutan-1-amine Related Literature
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
Additional information on 3,3-difluoro-1-(4-methylphenyl)cyclobutan-1-amine
Research Brief on 3,3-Difluoro-1-(4-methylphenyl)cyclobutan-1-amine (CAS: 1780212-17-0): Recent Advances and Applications
3,3-Difluoro-1-(4-methylphenyl)cyclobutan-1-amine (CAS: 1780212-17-0) is a fluorinated cyclobutylamine derivative that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has been explored for its potential as a building block in the synthesis of novel therapeutic agents. Recent studies have highlighted its utility in the development of central nervous system (CNS) targeting drugs, particularly in the modulation of neurotransmitter systems. The presence of the difluorocyclobutyl moiety is believed to enhance metabolic stability and bioavailability, making it a promising candidate for further pharmacological investigations.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 3,3-difluoro-1-(4-methylphenyl)cyclobutan-1-amine as a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs). The study demonstrated that the incorporation of this compound into the scaffold of SSRIs resulted in improved binding affinity and selectivity for the serotonin transporter (SERT), compared to traditional arylalkylamine derivatives. The researchers utilized a combination of molecular docking and in vitro assays to validate their findings, suggesting that the difluorocyclobutylamine core could serve as a versatile pharmacophore for future antidepressant development.
Another notable application of this compound was reported in a 2022 ACS Chemical Neuroscience article, where it was employed as a precursor for the synthesis of positron emission tomography (PET) tracers targeting the sigma-1 receptor. The study emphasized the compound's ability to undergo efficient radiolabeling with fluorine-18, a critical feature for PET imaging agents. Preliminary in vivo studies in rodent models showed promising brain uptake and retention, indicating its potential for non-invasive imaging of sigma-1 receptor density in neurological disorders such as Alzheimer's disease and schizophrenia.
Beyond its pharmacological applications, 3,3-difluoro-1-(4-methylphenyl)cyclobutan-1-amine has also been explored in material science. A 2023 Chemical Communications paper described its use as a monomer in the synthesis of fluorinated polymers with enhanced thermal stability and chemical resistance. The researchers attributed these properties to the rigid cyclobutyl ring and the electron-withdrawing effects of the fluorine atoms, which collectively contribute to the polymer's robust performance under extreme conditions.
Despite these advancements, challenges remain in the large-scale synthesis and purification of 3,3-difluoro-1-(4-methylphenyl)cyclobutan-1-amine. A 2023 review in Organic Process Research & Development highlighted the need for optimized catalytic systems to improve yield and reduce byproduct formation during its industrial production. Future research directions may focus on developing greener synthetic routes and exploring its potential in other therapeutic areas, such as oncology and infectious diseases.
1780212-17-0 (3,3-difluoro-1-(4-methylphenyl)cyclobutan-1-amine) Related Products
- 2168879-24-9(1-(azidomethyl)-8,8-dimethyl-2,7-dioxaspiro4.4nonan-3-one)
- 1267180-87-9(Methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate)
- 117338-43-9(2,6-Difluorocinnamaldehyde)
- 2228181-26-6(3-{3-methyl(propan-2-yl)aminopropyl}azetidin-3-ol)
- 120-47-8(Ethylparaben)
- 2171516-89-3(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoyl-1-methylpiperazine-2-carboxylic acid)
- 2138029-83-9(methyl 5-amino-1-ethyl-4-(2-methoxyethoxy)methyl-1H-pyrazole-3-carboxylate)
- 35989-06-1(2,3'-bipyridin-5-amine)
- 192376-76-4(Methyl 3-(4-Hydroxyphenyl)benzoate)
- 67567-55-9(1-(methoxymethyl)cyclopropane-1-carboxylic acid)




